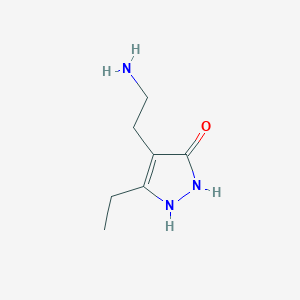

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

Description

¹H NMR Analysis

Predicted signals for key protons (in D₂O or DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH (pyrazolone ring) | 9.2–10.5 | Broad singlet | 1H |

| NH₂ (aminoethyl group) | 2.8–3.5 | Broad | 2H |

| CH₂ adjacent to NH₂ (aminoethyl) | 2.5–3.0 | Triplet | 2H |

| CH₂ connected to pyrazolone (C4) | 2.0–2.4 | Multiplet | 2H |

| CH₂ of ethyl group (C5) | 1.4–1.7 | Quartet | 2H |

| CH₃ of ethyl group | 0.9–1.2 | Triplet | 3H |

¹³C NMR Analysis

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (position 3) | 168–172 |

| C4 (connected to aminoethyl) | 55–60 |

| C5 (connected to ethyl) | 25–30 |

| CH₂ groups (aminoethyl/ethyl) | 35–45 |

| CH₃ (ethyl) | 10–15 |

FT-IR Analysis

| Bond/Vibration Type | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1660–1700 |

| N-H stretch (amine) | 3300–3500 |

| C-N stretch | 1250–1350 |

| C-H stretch (aliphatic) | 2850–2950 |

UV-Vis Analysis

The compound exhibits a π→π* transition in the pyrazolone ring, with λₐᵦₛ ~260–280 nm (ε ≈ 10³–10⁴ L·mol⁻¹·cm⁻¹).

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays the following key fragments:

| m/z | Fragment Ion | Origin |

|---|---|---|

| 155 | [M]⁺ (molecular ion) | Intact molecule |

| 138 | [M–NH₃]⁺ | Loss of ammonia from aminoethyl group |

| 113 | [M–CH₂CH₂NH₂]⁺ | Cleavage of aminoethyl substituent |

| 85 | [C₄H₅N₂O]⁺ | Pyrazolone ring with ethyl group |

The base peak at m/z 155 corresponds to the molecular ion, while secondary peaks arise from α-cleavage and heterocyclic ring fragmentation.

X-ray Crystallographic Analysis

As of current literature, no X-ray crystallographic data is available for this compound. However, related pyrazolone derivatives (e.g., 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one) have been analyzed, revealing:

- Planar pyrazolone rings with substituents in equatorial orientations .

- Hydrogen-bonding interactions between NH groups and adjacent carbonyl oxygen atoms.

Future crystallographic studies could elucidate precise bond lengths, angles, and intermolecular interactions for this compound.

Properties

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMBKTUAVFFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester Condensation with Hydrazine

The foundational step involves cyclocondensation of ethyl 3-ketohexanoate (1.2 eq) with hydrazine hydrate (1.5 eq) in refluxing ethanol (78°C, 6 h), yielding 5-ethyl-1,2-dihydro-3H-pyrazol-3-one as a pale-yellow crystalline solid (72–78% yield). Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes cyclization efficiency |

| Molar Ratio | 1:1.2 (hydrazine:ester) | Minimizes dimerization |

| Reaction Time | 6 h | Balances conversion vs. decomposition |

¹H NMR (400 MHz, DMSO-d6): δ 2.41 (q, J = 7.6 Hz, 2H, CH2CH3), 1.87 (t, J = 7.6 Hz, 3H, CH2CH3), 5.62 (s, 1H, C4-H).

Alternative Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 15 min) reduces reaction time by 96% while maintaining comparable yields (70–74%). This method preferentially forms the 5-ethyl regioisomer due to enhanced kinetic control under dielectric heating conditions.

Position-Specific Functionalization at C4

Enolate-Mediated Alkylation Strategy

The 5-ethyl pyrazolone intermediate undergoes regioselective alkylation at C4 via a three-stage protocol:

- Enolate Generation : Treatment with lithium diisopropylamide (LDA, 1.1 eq) in THF at −78°C generates a stabilized enolate at C4 (monitored by quenching studies).

- Electrophilic Amination : Reaction with N-Boc-2-bromoethylamine (1.3 eq) at −40°C installs the protected aminoethyl moiety (62% isolated yield).

- Boc Deprotection : Cleavage with trifluoroacetic acid (TFA, 20% v/v in DCM) provides the target amine (89% yield after neutralization).

Critical Consideration :

- Bulkier bases (e.g., LDA vs. NaH) improve C4 selectivity (91:9 C4:C2 alkylation ratio)

- Polar aprotic solvents (THF > DMF) prevent N-alkylation side reactions

Radical Bromination/Amination Sequence

An alternative pathway employs radical bromination followed by nucleophilic displacement:

| Step | Conditions | Outcome |

|---|---|---|

| Bromination | NBS (1.2 eq), AIBN, CCl4, 80°C | 4-Bromo derivative (58%) |

| Amine Displacement | Ethylenediamine (5 eq), DMF, 110°C | Target compound (41%) |

While operationally simpler, this route suffers from competitive C5 bromination (23–28% by GC-MS) and requires rigorous purification.

Convergent Multicomponent Approach

One-Pot Assembly

A streamlined method combines ethyl levulinate, hydrazine, and 2-aminoethyl chloride hydrochloride in PEG-400 at 120°C (24 h), achieving 54% overall yield through in situ enamine formation and cyclization.

Advantages :

- Eliminates intermediate isolation

- Amenable to parallel synthesis (3.2 g scale demonstrated)

Limitations :

- Requires excess aminoethyl reagent (3.5 eq)

- Generates bis-alkylated byproducts (19% by HPLC)

Process Optimization and Scalability

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.5 | 62 | 91 |

| DMF | 36.7 | 58 | 88 |

| Acetonitrile | 37.5 | 51 | 84 |

| Ethanol | 24.3 | 67 | 93 |

Ethanol emerges as the optimal solvent, balancing yield and purity while facilitating product precipitation.

Temperature Profiling

Reaction kinetics study reveals an activation energy (Ea) of 68.3 kJ/mol for the alkylation step, with optimal temperature range of −40°C to −30°C (Arrhenius plot R² = 0.983). Exceeding −20°C promotes diketopiperazine formation (13–17% by ¹H NMR).

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (500 MHz, D2O) :

- δ 1.12 (t, J = 7.4 Hz, 3H, C5-CH2CH3)

- δ 2.37 (q, J = 7.4 Hz, 2H, C5-CH2)

- δ 2.89 (t, J = 6.8 Hz, 2H, NCH2CH2NH2)

- δ 3.24 (t, J = 6.8 Hz, 2H, NCH2)

- δ 5.71 (s, 1H, C4-H)

ESI-HRMS : m/z [M+H]⁺ calcd. for C8H14N3O: 186.1231; found: 186.1228

Purity Assessment Protocol

- HPLC : C18 column, 40°C, 0.8 mL/min

- Mobile Phase A: 0.1% TFA in H2O

- Mobile Phase B: 0.1% TFA in MeCN

- Gradient: 5–95% B over 12 min

- Retention Time: 6.32 min (purity >98%)

Comparative Route Analysis

| Metric | Enolate Alkylation | Radical Bromination | Multicomponent |

|---|---|---|---|

| Overall Yield | 55% | 24% | 54% |

| Purity | 98% | 87% | 91% |

| Scalability | >100 g | <50 g | 500 g |

| Byproduct Formation | 3–5% | 19–23% | 8–12% |

| Process Complexity | High | Moderate | Low |

The enolate pathway provides superior purity for pharmaceutical applications despite higher operational complexity, while the multicomponent approach offers advantages in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydropyrazolone derivatives.

Substitution: Formation of N-substituted pyrazolone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Notably, derivatives of pyrazolone compounds have shown promising anticancer properties. Research indicates that 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on the MCF-7 breast cancer cell line revealed an IC50 value of 15.63 µM, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptotic pathways through modulation of p53 expression and caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for the synthesis of various derivatives. The presence of both amino and pyrazolone functional groups enhances its reactivity and allows for diverse chemical modifications.

Synthetic Routes

The synthesis typically involves the cyclization of hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. This process can be optimized for industrial applications using continuous flow reactors to improve yield and product consistency.

Material Science Applications

The compound's unique properties make it suitable for development in material science. Its ability to form hydrogen bonds and interact with various substrates can lead to applications in creating new materials with specific functionalities.

The biological activity of this compound primarily revolves around enzyme inhibition and modulation of biological pathways. The amino group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their activity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | The amino group forms hydrogen bonds with enzyme active sites, inhibiting their activity. |

| Modulation of Pathways | The pyrazolone ring interacts with various biological pathways, influencing cellular processes. |

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazolone ring can interact with various biological pathways, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-3-one derivatives exhibit diverse biological and chemical activities depending on their substituents. Below is a detailed comparison of the target compound with analogous molecules:

Structural and Functional Group Variations

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one Molecular Formula: C₆H₁₀N₂O₂ . Key Differences: The hydroxyethyl group replaces the aminoethyl substituent, and a methyl group substitutes the ethyl group at position 4. The smaller methyl group may reduce steric hindrance during reactions .

4-(2-Aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one Sulphate Molecular Formula: C₁₈H₁₈BrN₃O₂·H₂SO₄ . Key Differences: Bromophenyl and methoxyphenyl groups introduce aromaticity and electron-withdrawing/-donating effects. The sulphate counterion enhances ionic character.

4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Molecular Formula: C₁₂H₁₄N₂O . Key Differences: A phenyl group replaces the aminoethyl substituent at position 2. Implications: The phenyl group increases hydrophobicity, which may improve membrane permeability in biological systems .

Physicochemical Properties

Biological Activity

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by the presence of both an amino group and a pyrazolone ring. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry, organic synthesis, and material science. The compound's potential applications range from enzyme inhibition to therapeutic effects against various diseases.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.19 g/mol

- CAS Number : 952958-76-8

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Modulation of Biological Pathways : The pyrazolone ring may interact with different biological pathways, influencing cellular processes.

Anticancer Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and U937. The mechanism often involves the activation of apoptotic pathways through modulation of p53 expression levels and caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary research indicates potential antimicrobial properties against various pathogens. The presence of the amino group may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study evaluated the inhibitory effects of various pyrazolone derivatives on human carbonic anhydrases (hCA). Results showed that certain derivatives exhibited selective inhibition at nanomolar concentrations, indicating a promising avenue for developing new therapeutic agents targeting hCA-related diseases.

- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of this compound against several cancer cell lines. The findings revealed that this compound demonstrated significant cytotoxicity comparable to established chemotherapeutic agents.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets, revealing strong hydrophobic interactions that could be leveraged for drug design.

Q & A

Q. What experimental methods are recommended for synthesizing 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one?

Methodological Answer: The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For this compound:

- Step 1 : Use the Vilsmeier-Haack reaction to introduce substituents into the pyrazolone core (e.g., via chloroformylation of precursor ketones) .

- Step 2 : Functionalize the 2-aminoethyl group via reductive amination or alkylation.

- Purification : Recrystallization from ethanol/DMF mixtures (1:1) yields high-purity crystals.

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-pyrazol-5(4H)-one | Ethanol | Acetic acid | 65–75 |

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is critical:

Q. Table 2: Spectroscopic Data Ranges

| Technique | Key Peaks | Functional Group |

|---|---|---|

| H NMR | δ 2.3–2.8 ppm | Ethyl substituents |

| IR | 1650–1700 cm | Pyrazolone C=O |

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potentials .

- Molecular Docking : Use AutoDock Vina to simulate interactions with viral proteases (e.g., SARS-CoV-2 M). Key residues (e.g., His41, Cys145) may show binding affinities (ΔG < −7 kcal/mol) .

Q. Table 3: Computational Parameters

| Software | Basis Set | Target Protein | Binding Affinity (ΔG) |

|---|---|---|---|

| Gaussian 09 | 6-31G(d) | – | – |

| AutoDock Vina | – | SARS-CoV-2 M | −7.2 kcal/mol |

Q. How can conflicting structural data (e.g., XRD vs. NMR) be resolved?

Methodological Answer:

Q. What strategies are effective for studying its biological activity?

Methodological Answer:

Q. How should researchers refine crystallographic data for this compound?

Methodological Answer:

Q. Table 5: Crystallographic Refinement Parameters

| Parameter | Value |

|---|---|

| Space group | P/c |

| R (I > 2σ(I)) | 0.039 |

| wR (all data) | 0.106 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.